Mizolastine-13C,d3 is a stable isotope-labeled derivative of Mizolastine, a second-generation antihistamine. The molecular formula for Mizolastine-13C,d3 is , with a molecular weight of approximately 436.504 g/mol. This compound features three deuterium atoms and one carbon atom labeled with the carbon-13 isotope, which enhances its utility in pharmacokinetic studies and metabolic research, enabling precise tracking of the compound in biological systems .
Mizolastine-13C,d3 retains the biological activity characteristic of Mizolastine, which includes:
The synthesis of Mizolastine-13C,d3 generally follows the established synthetic route for Mizolastine, incorporating isotopic labeling at specific stages. Key steps include:
Mizolastine-13C,d3 is primarily used in research settings for:
Research on Mizolastine-13C,d3 has focused on its interactions with various biological systems. Key findings include:
Mizolastine-13C,d3 shares structural similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Mizolastine | Second-generation antihistamine | Low sedation profile |
| Cetirizine | Second-generation antihistamine | Stronger antihistaminic activity than Mizolastine |
| Loratadine | Second-generation antihistamine | Longer half-life |
| Fexofenadine | Second-generation antihistamine | Non-sedating and less interaction with CYP450 |
Mizolastine-13C,d3 is unique due to its isotopic labeling, allowing for advanced metabolic studies that are not possible with non-labeled compounds .
Mass spectrometric analysis represents the primary analytical technique for confirming isotopic enrichment in Mizolastine-13C,d3 [1] [2]. The isotope-labeled compound exhibits distinctive mass spectral characteristics that enable unambiguous identification and quantification of the labeled species versus the unlabeled parent compound.
Molecular Ion Analysis
The molecular ion of Mizolastine-13C,d3 displays a characteristic mass shift of +4.023 Da compared to the parent Mizolastine compound [2] [3]. This mass difference arises from the incorporation of one carbon-13 atom (+1.003 Da) and three deuterium atoms (+3.020 Da), resulting in a protonated molecular ion at m/z 437.238 [M+H]+ versus 433.215 [M+H]+ for the unlabeled compound [4] [2].
The isotopologue distribution pattern in the mass spectrum provides critical information for assessing isotopic purity and enrichment levels [5] [6]. High-resolution mass spectrometry enables precise determination of the isotopic composition by analyzing the relative intensities of monoisotopic and isotopologue peaks. The isotopologue cluster for Mizolastine-13C,d3 exhibits enhanced intensity at the M+4 peak due to the intentional isotopic labeling, contrasting with the natural abundance pattern observed for unlabeled Mizolastine [5] [7].
Fragmentation Pattern Analysis
Tandem mass spectrometry provides detailed structural information through characteristic fragmentation patterns that confirm the location of isotopic labels within the molecular framework [8] [5]. The fragmentation analysis reveals that the carbon-13 and deuterium labels are retained in specific product ions, enabling determination of label distribution throughout the molecule.
The benzimidazole moiety fragment (m/z 329.201 for the labeled compound versus 325.178 for unlabeled) retains the complete isotopic labeling pattern, indicating that both the carbon-13 and deuterium atoms are incorporated within this structural unit [8]. The piperidine fragment exhibits a mass shift of +3.017 Da (m/z 149.088 versus 146.071), confirming retention of the trideuterated methyl group attached to the nitrogen atom [8].
Notably, the fluorobenzyl fragment (m/z 109.045) shows no mass difference between labeled and unlabeled compounds, confirming that this structural region contains no isotopic labels [8]. This fragmentation behavior provides definitive evidence for the specific positioning of isotopic labels within the N-methylpiperidine portion of the molecule.
| Fragment Ion | Mizolastine m/z | Mizolastine-13C,d3 m/z | Mass Difference | Label Retention |
|---|---|---|---|---|
| Molecular Ion [M+H]+ | 433.215 | 437.238 | +4.023 | Complete |
| Benzimidazole moiety | 325.178 | 329.201 | +4.023 | Complete |
| Piperidine fragment | 146.071 | 149.088 | +3.017 | Partial (d3) |
| Fluorobenzyl fragment | 109.045 | 109.045 | 0.000 | None |
| Pyrimidinone fragment | 111.043 | 114.060 | +3.017 | Partial (d3) |
Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and quantitative assessment of isotopic labeling in Mizolastine-13C,d3 [9] [10] [11]. The incorporation of carbon-13 and deuterium atoms introduces characteristic spectroscopic signatures that enable precise identification and purity assessment of the labeled compound.
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for confirming carbon-13 incorporation and determining the specific labeling site [10] [12]. The labeled carbon atom in Mizolastine-13C,d3 exhibits significantly enhanced signal intensity compared to natural abundance carbon-13 signals, typically showing 100-fold signal enhancement due to isotopic enrichment [10] [12].
The carbon-13 chemical shift of the labeled methyl group appears in the aliphatic region between 28.5-32.0 ppm, consistent with N-methylated aromatic systems [10] [12]. The enhanced signal intensity enables rapid identification of the labeled position and quantitative assessment of isotopic purity through integration analysis. Decoupling experiments using carbon-13 proton-decoupled nuclear magnetic resonance eliminate scalar coupling interactions, providing sharp singlet resonances that facilitate accurate quantitative measurements [10] [12].
Deuterium Nuclear Magnetic Resonance Spectroscopy
Deuterium nuclear magnetic resonance provides direct confirmation of deuterium incorporation and enables assessment of deuteration efficiency [11] [13]. The trideuterated methyl group exhibits characteristic broad multiplicity patterns due to the quadrupolar nature of deuterium nuclei (I = 1) [11]. The deuterium chemical shift range (2.8-3.2 ppm) corresponds closely to the proton chemical shift of the equivalent N-methyl group in unlabeled Mizolastine [11].
Quantitative deuterium nuclear magnetic resonance analysis enables determination of deuteration levels and assessment of potential hydrogen-deuterium exchange processes [13] [14]. The integration of deuterium signals relative to internal standards provides accurate measurement of deuterium content and confirms the expected three-deuterium incorporation pattern [11] [14].
Proton Nuclear Magnetic Resonance Modifications
Proton nuclear magnetic resonance analysis of Mizolastine-13C,d3 reveals characteristic signal modifications resulting from isotopic substitution [9] [15]. The N-methyl region (2.8-3.2 ppm) shows dramatically reduced signal intensity due to replacement of protons with deuterium atoms [9] [15]. This signal reduction serves as a qualitative indicator of successful deuteration and provides a rapid screening method for labeled compound identification.
The remaining proton signals in the aromatic and aliphatic regions maintain their characteristic chemical shifts and coupling patterns, confirming structural integrity of the labeled compound [9] [15]. Integration analysis reveals the expected reduction in total proton count, corresponding to the replacement of three protons with deuterium atoms.
| NMR Technique | Observable Signal | Chemical Shift Range (ppm) | Isotope Effect |
|---|---|---|---|
| 1H NMR | Reduced N-methyl intensity | 2.8-3.2 (N-CH3) | Signal reduction |
| 13C NMR | Enhanced 13C signal | 28.5-32.0 (labeled C) | Signal enhancement |
| 2H NMR | Deuterium multiplicity | 2.8-3.2 (N-CD3) | Broad multiplicity |
| 13C{1H} NMR | Decoupled 13C enhancement | 28.5-32.0 | No coupling |
High Performance Liquid Chromatography method development for Mizolastine-13C,d3 requires careful optimization to achieve adequate separation between labeled and unlabeled isotopologues while maintaining analytical sensitivity and reproducibility [16] [17] [18]. The isotope effect in liquid chromatography can be exploited to achieve baseline separation of deuterated and non-deuterated compounds under specific chromatographic conditions [16] [18].
Stationary Phase Selection
The choice of stationary phase significantly influences the chromatographic behavior of isotopologues and the magnitude of observable isotope effects [16] [17]. Reversed-phase chromatography using C18 stationary phases provides the most suitable separation mechanism for Mizolastine isotopologues due to differential hydrophobic interactions between deuterated and non-deuterated species [16] [17].
Phenyl-hexyl stationary phases offer enhanced selectivity for aromatic compounds and may provide improved isotopologue separation through π-π interactions with the benzimidazole moiety of Mizolastine [17]. The aromatic selectivity of phenyl-bonded phases can amplify subtle differences in retention behavior between isotopologues, particularly when combined with appropriate mobile phase optimization [16] [17].
Core-shell particle technology, such as Phenomenex Kinetex or Waters BEH columns, provides enhanced efficiency and peak shape compared to traditional fully porous particles [17]. The improved mass transfer characteristics of core-shell particles enable sharper peak shapes and better resolution between closely eluting isotopologues [17].
Mobile Phase Optimization
Mobile phase composition critically affects the magnitude and direction of isotope effects in liquid chromatography [16] [18]. Acetonitrile-containing mobile phases generally produce stronger isotope effects compared to methanol-based systems, with deuterated compounds typically exhibiting shorter retention times than their protiated analogs [16] [18].
The aqueous component of the mobile phase influences the strength and direction of isotope effects [16] [18]. Higher aqueous content tends to favor "inverse" isotope effects where deuterated compounds elute later than protiated compounds, while organic-rich conditions promote "normal" isotope effects with earlier elution of deuterated species [16].
Buffer systems significantly impact retention behavior and peak shape for basic compounds like Mizolastine [17]. Ammonium acetate buffers (pH 6.8) provide optimal peak symmetry and minimize secondary interactions with residual silanol groups [17]. Formic acid modifiers enhance electrospray ionization efficiency while maintaining adequate chromatographic performance [17] [19].
Temperature and Flow Rate Effects
Column temperature optimization affects both retention time and isotopologue selectivity [16] [17]. Elevated temperatures (40-45°C) generally improve peak efficiency and reduce analysis time while maintaining adequate separation between isotopologues [16] [17]. Temperature programming may be employed to optimize separation of early-eluting impurities while maintaining rapid analysis of the main components [17].
Flow rate optimization balances analysis time with separation quality [17]. Reduced flow rates (0.25-0.3 mL/min) improve resolution between closely eluting peaks but extend analysis time [17]. The optimal flow rate represents a compromise between throughput requirements and separation quality [17].
| Parameter | Optimization 1 | Optimization 2 | Optimization 3 |
|---|---|---|---|
| Column Type | C18 (Phenomenex Kinetex) | C18 (Waters BEH) | Phenyl-hexyl |
| Column Dimensions | 150 × 2.1 mm, 2.6 μm | 100 × 2.1 mm, 1.7 μm | 150 × 2.1 mm, 2.7 μm |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium acetate pH 6.8 | 0.05% Trifluoroacetic acid |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile | Methanol |
| Gradient Profile | 20-95% B over 15 min | 30-90% B over 12 min | 25-85% B over 18 min |
Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for quantification of Mizolastine-13C,d3 in pharmaceutical and biological matrices [19] [20] [21]. The high selectivity and sensitivity of LC-MS/MS enable accurate quantification even in complex sample matrices while providing structural confirmation through multiple reaction monitoring [19] [20].
Multiple Reaction Monitoring Optimization
Multiple reaction monitoring method development requires optimization of precursor ion selection, product ion identification, and collision energy parameters to maximize sensitivity and selectivity [19] [20]. The protonated molecular ion [M+H]+ serves as the precursor ion for both Mizolastine (m/z 433.2) and Mizolastine-13C,d3 (m/z 437.2) [19] [20].
Product ion selection focuses on the most abundant and structurally informative fragments [19] [20]. The benzimidazole fragment (m/z 325.2 for unlabeled, 329.2 for labeled) provides the highest sensitivity and retains complete isotopic labeling information [8] [19]. The N-methylpiperidine fragment (m/z 146.1 for unlabeled, 149.1 for labeled) serves as a confirmatory transition and demonstrates partial label retention [8] [19].
Collision energy optimization ensures maximum product ion yield while maintaining adequate precursor ion transmission [19] [20]. Typical collision energies range from 25-35 eV, with lower energies favoring larger fragments and higher energies promoting extensive fragmentation [19] [20]. Multiple collision energies may be employed for different transitions to optimize individual response factors [19].
Internal Standard Considerations
Stable isotope-labeled internal standards provide optimal compensation for matrix effects and analytical variability in bioanalytical applications [20] [21] [22]. Mizolastine-13C,d3 serves as an ideal internal standard for Mizolastine quantification due to nearly identical chemical and physical properties while maintaining mass spectrometric distinction [20] [21].
The isotope-labeled internal standard compensates for extraction recovery variations, matrix effects, and instrumental fluctuations that commonly affect quantitative accuracy in complex biological matrices [20] [21] [22]. The co-elution of labeled and unlabeled compounds ensures equivalent matrix effects while the mass difference enables independent quantification [20] [21].
Internal standard concentration optimization balances signal intensity with linear range requirements [21] [22]. Typical internal standard concentrations range from 10-100 ng/mL depending on the analytical sensitivity requirements and sample matrix complexity [21]. The internal standard should be added at the earliest possible stage of sample preparation to maximize compensation for analytical losses [21] [22].
Matrix Effect Assessment
Matrix effects represent a critical consideration in LC-MS/MS quantification of pharmaceutical compounds in biological matrices [19] [20]. Post-extraction addition experiments enable assessment of ion suppression or enhancement effects that may compromise quantitative accuracy [19] [20].
The use of stable isotope-labeled internal standards significantly reduces matrix effect concerns by providing equivalent ion suppression for both analyte and internal standard [20] [21]. However, matrix effect assessment remains important for method validation and ensuring robustness across different sample types [19] [20].
Extraction efficiency evaluation through comparison of pre-extraction and post-extraction spiked samples provides additional method performance data [19] [20]. Recovery studies should encompass the full analytical range and representative matrix types to ensure method suitability [19] [20].
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy 1 (eV) | Collision Energy 2 (eV) |
|---|---|---|---|---|---|
| Mizolastine | 433.2 | 325.2 | 146.1 | 25 | 35 |
| Mizolastine-13C,d3 | 437.2 | 329.2 | 149.1 | 25 | 35 |